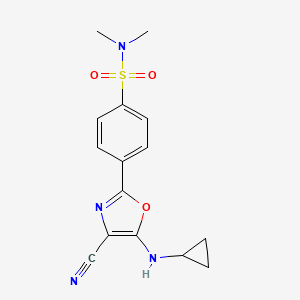![molecular formula C17H17ClFN3O2 B2943308 2-(4-Chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone CAS No. 2380068-87-9](/img/structure/B2943308.png)
2-(4-Chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CEP-9722 and is a novel inhibitor of the protein kinase CK1δ. CK1δ is a key regulator of various cellular processes, including circadian rhythms, cell division, and DNA damage response. CEP-9722 has shown promising results in preclinical studies, making it a potential therapeutic agent for various diseases.
作用機序
CEP-9722 is a selective inhibitor of CK1δ, which plays a crucial role in regulating various cellular processes. CK1δ is involved in phosphorylating numerous proteins, including PER2, a key component of the circadian clock. By inhibiting CK1δ, CEP-9722 can regulate the circadian clock and improve sleep quality. Additionally, CEP-9722 can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CEP-9722 has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, CEP-9722 induces cell cycle arrest and apoptosis by inhibiting CK1δ. In neurons, CEP-9722 reduces oxidative stress and inflammation, protecting neurons from damage. In circadian rhythm disorders, CEP-9722 regulates the circadian clock and improves sleep quality.
実験室実験の利点と制限
The advantages of using CEP-9722 in lab experiments include its high selectivity for CK1δ, its potential therapeutic applications in various fields, and its ability to regulate the circadian clock. However, some limitations of using CEP-9722 in lab experiments include its low solubility in water, its potential toxicity, and its limited availability.
将来の方向性
There are several future directions for research on CEP-9722, including:
1. Investigating the potential therapeutic applications of CEP-9722 in various diseases, including cancer, neurodegenerative diseases, and circadian rhythm disorders.
2. Developing more efficient synthesis methods for CEP-9722 to increase its availability for research and potential therapeutic use.
3. Studying the potential toxicity of CEP-9722 and developing strategies to minimize its toxicity.
4. Investigating the potential use of CEP-9722 as a tool for studying the role of CK1δ in various cellular processes.
5. Investigating the potential use of CEP-9722 in combination with other therapeutic agents to enhance its efficacy.
In conclusion, CEP-9722 is a novel inhibitor of CK1δ with potential applications in various fields. Its selective inhibition of CK1δ makes it a promising therapeutic agent for cancer, neurodegenerative diseases, and circadian rhythm disorders. Further research is needed to fully understand the potential applications of CEP-9722 and its limitations.
合成法
The synthesis of CEP-9722 involves several steps, including the reaction of 4-(5-fluoropyrimidin-2-yl)oxypiperidine with 4-chloroacetophenone in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
CEP-9722 has been extensively studied for its potential applications in various fields, including cancer, neurodegenerative diseases, and circadian rhythm disorders. In cancer research, CEP-9722 has shown promising results in inhibiting the growth of cancer cells in preclinical studies. In neurodegenerative disease research, CEP-9722 has shown potential in protecting neurons from oxidative stress and reducing inflammation. In circadian rhythm disorder research, CEP-9722 has shown potential in regulating the circadian clock and improving sleep quality.
特性
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-13-3-1-12(2-4-13)9-16(23)22-7-5-15(6-8-22)24-17-20-10-14(19)11-21-17/h1-4,10-11,15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQHZLHRWLKKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


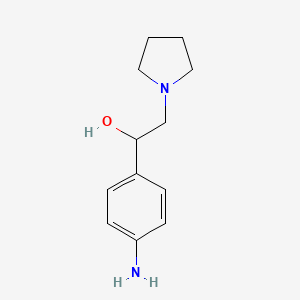
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2943230.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2943231.png)
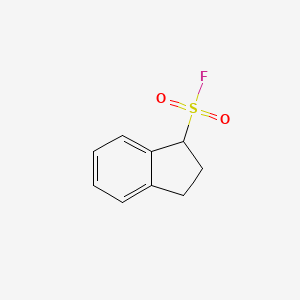
![6-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2943234.png)
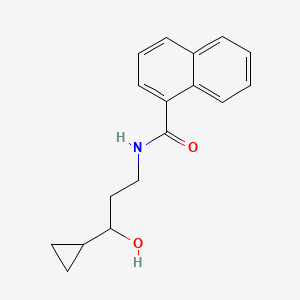

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2943241.png)

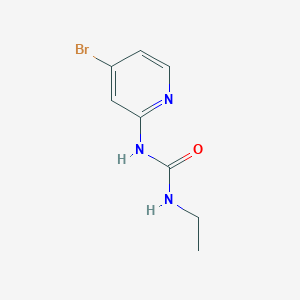

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(4-methoxyphenyl)carbamate](/img/structure/B2943245.png)
